This compound is derived from 2-nitrophenylacetic acid, which itself is a derivative of phenylacetic acid, containing a nitro group that enhances its reactivity and utility in synthesis. Amino-(2-nitro-phenyl)-acetic acid methyl ester serves as an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
The synthesis of amino-(2-nitro-phenyl)-acetic acid methyl ester can be achieved through several methods, primarily involving the reaction of 2-nitrophenylacetic acid with methanol in the presence of a suitable catalyst or dehydrating agent.
The molecular structure of amino-(2-nitro-phenyl)-acetic acid methyl ester features several key functional groups:
CC(=O)N[C@@H](C1=CC=CC=C1[N+](=O)[O-])C(=O)OC
.Amino-(2-nitro-phenyl)-acetic acid methyl ester can undergo various chemical reactions:
The mechanism of action for amino-(2-nitro-phenyl)-acetic acid methyl ester primarily revolves around its reactivity due to the presence of both amino and nitro groups:
This mechanism enables the compound to serve as a versatile intermediate in organic synthesis, particularly for creating complex molecules .
Amino-(2-nitro-phenyl)-acetic acid methyl ester exhibits several notable physical and chemical properties:
Amino-(2-nitro-phenyl)-acetic acid methyl ester finds applications across various fields:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0